-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane plays a crucial role in the synthesis of epoxy-organosilica particles. These particles possess unique properties, including high positive Zeta potential, making them valuable in various research fields. Studies have shown that this compound can be combined with other precursors through a sol-gel process to generate these particles, opening doors for research in areas like catalysis, drug delivery, and photonics. [1, 2]
This compound finds application in the formation of UV-curable coating resins. The epoxy functionality in its structure allows for crosslinking upon exposure to ultraviolet (UV) radiation, leading to the formation of a durable and adherent film. This property makes 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane valuable in research related to the development of novel coatings for various applications, including microelectronics, protective films, and surface modifications. [1]
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a silane compound characterized by its unique structure, which includes an epoxy group and three methoxy groups attached to a silicon atom. Its molecular formula is C₁₁H₂₂O₄Si, and it has a molecular weight of approximately 246.38 g/mol. This compound appears as a colorless, transparent liquid with a low viscosity and a slight odor reminiscent of rosin. It is soluble in various organic solvents, including aliphatic and aromatic solvents .
This hydrolysis process is crucial for the formation of silane networks in various applications, particularly in coatings and adhesives .
The synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane typically involves the reaction of epoxy compounds with trimethoxysilane under controlled conditions. One common method includes:
This method allows for the efficient production of the silane compound while minimizing byproducts .
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has several applications across various industries:
Interaction studies involving 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane focus on its reactivity with water and other nucleophiles. Hydrolysis studies indicate that at pH levels close to physiological conditions (around pH 5), the compound hydrolyzes within an hour, producing silanol groups that can further react with other materials or biological entities . Understanding these interactions is essential for optimizing its use in coatings and biomedical applications.
Several compounds share structural similarities with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Glycidyloxypropyltrimethoxysilane | C₁₁H₂₈O₄Si | Contains a glycidyl ether group; used in adhesives |
Vinyltrimethoxysilane | C₇H₁₈O₄Si | Reacts readily with vinyl compounds; used in coatings |
Aminopropyltriethoxysilane | C₉H₂₃O₃Si | Contains amino groups; enhances adhesion properties |
Uniqueness: 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane stands out due to its specific epoxy functionality combined with trimethoxysilyl groups, enabling unique applications in hybrid materials and coatings that require both silicate properties and epoxy reactivity.
Irritant;Health Hazard